

# 1-Benzoyl-4-methylpiperidine: Structural Analog Analysis & Technical Guide

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## Compound of Interest

Compound Name: 1-Benzoyl-4-methylpiperidine

CAS No.: 5470-88-2

Cat. No.: B181097

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## Executive Summary

**1-Benzoyl-4-methylpiperidine** (CAS: 5470-88-2) represents a critical structural intersection in the development of next-generation insect repellents. It serves as a chimeric pharmacophore, bridging the chemical architecture of DEET (an aromatic amide) and Picaridin (a piperidine carbamate). While Picaridin (sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate) relies on a flexible alkyl carbamate chain for its interaction with odorant receptors, **1-Benzoyl-4-methylpiperidine** introduces a rigid benzoyl moiety directly attached to the piperidine nitrogen.

This guide provides a comprehensive technical analysis of this analog, detailing its synthesis, structural activity relationship (SAR), and theoretical mechanism of action within the context of arthropod olfactory disruption.

## Part 1: Chemical Architecture & SAR Analysis

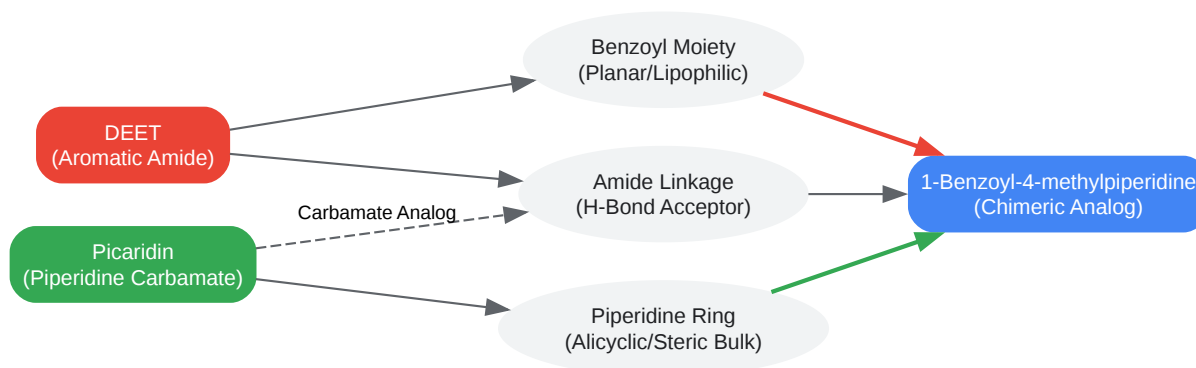
### The Hybrid Pharmacophore

To understand the utility of **1-Benzoyl-4-methylpiperidine**, one must analyze it against the two gold standards of the industry.

- DEET (N,N-diethyl-3-methylbenzamide): Characterized by a benzene ring attached to a diethylamide. The aromatic core provides lipophilicity and planar geometry.
- Picaridin (Icaridin): Characterized by a piperidine ring (alicyclic amine) with a sec-butyl carbamate tail.<sup>[1]</sup> The piperidine ring provides a specific steric volume that fits into the hydrophobic pocket of Odorant Binding Proteins (OBPs).
- **1-Benzoyl-4-methylpiperidine**: Fuses the benzoyl group of DEET with the 4-methylpiperidine core. This structure tests the hypothesis: Can the aromatic stability of DEET be combined with the steric bulk of a piperidine ring to enhance receptor binding duration?

## Structural Comparison Logic

The following diagram illustrates the structural evolution and pharmacophore overlap between these three compounds.



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Figure 1: Pharmacophore overlay demonstrating the chimeric nature of **1-Benzoyl-4-methylpiperidine**, inheriting the aromatic core from DEET and the alicyclic ring from Picaridin. <sup>[1][2][3]</sup>

## Part 2: Synthesis & Characterization<sup>[4]</sup>

### Synthetic Route: Schotten-Baumann Acylation

The most robust protocol for synthesizing **1-Benzoyl-4-methylpiperidine** utilizes a nucleophilic acyl substitution reaction. This method is preferred for its high yield (>90%) and ease of purification.

Reagents:

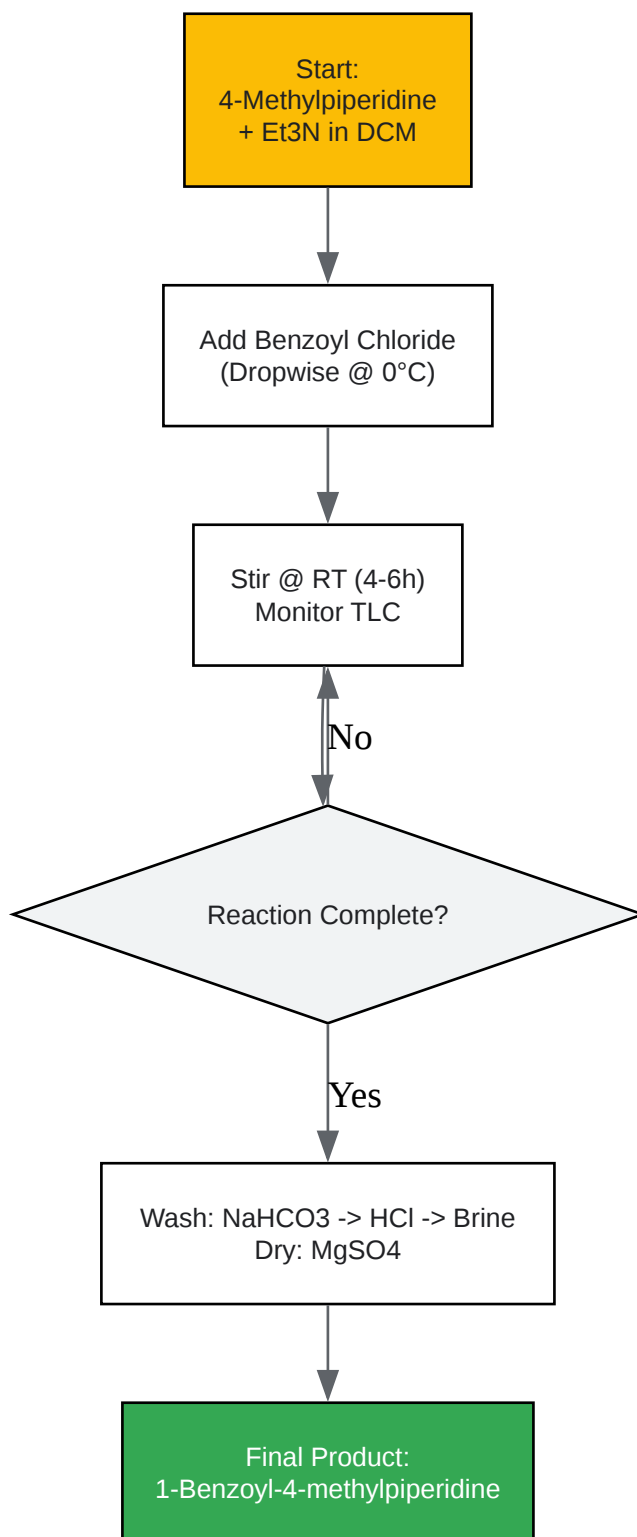
- Substrate: 4-Methylpiperidine (CAS: 626-58-4)
- Acylating Agent: Benzoyl Chloride (CAS: 98-88-4)
- Base: Triethylamine (Et<sub>3</sub>N) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

## Step-by-Step Protocol

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methylpiperidine (10 mmol, 0.99 g) in anhydrous DCM (50 mL).
- Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise add Benzoyl Chloride (10 mmol, 1.15 mL) over 15 minutes. The solution may turn cloudy as triethylamine hydrochloride salt precipitates.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
- Workup:
  - Quench with saturated NaHCO<sub>3</sub> solution (30 mL).
  - Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.
  - Dry over anhydrous MgSO<sub>4</sub> and concentrate under reduced pressure.

- Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 90-95% as a yellowish viscous oil or low-melting solid.



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Figure 2: Synthetic workflow for the acylation of 4-methylpiperidine.

## Physicochemical Properties (Predicted & Experimental)

Property	Value	Source/Method
Molecular Formula	C13H17NO	Stoichiometry
Molecular Weight	203.28 g/mol	Calculated
LogP (Octanol/Water)	-2.5 - 2.8	Predicted (Consensus)
Boiling Point	~308°C	Predicted
Appearance	Yellowish Viscous Oil	Experimental [1]
1H NMR (DMSO-d6)	$\delta$ 7.56–7.38 (m, 3H), 7.38–7.25 (m, 2H), 4.42 (s, 1H), 3.50 (s, 1H)...[4]	Experimental [1]

## Part 3: Bioactivity & Mechanism of Action

### Mechanism: Olfactory Receptor Inhibition

Like Picaridin, **1-Benzoyl-4-methylpiperidine** functions not by killing the insect, but by blinding its olfactory radar. The primary targets are the Odorant Receptor Co-receptor (Orco) and specific Odorant Receptors (AgOrs) in mosquitoes (*Aedes aegypti*, *Anopheles gambiae*).

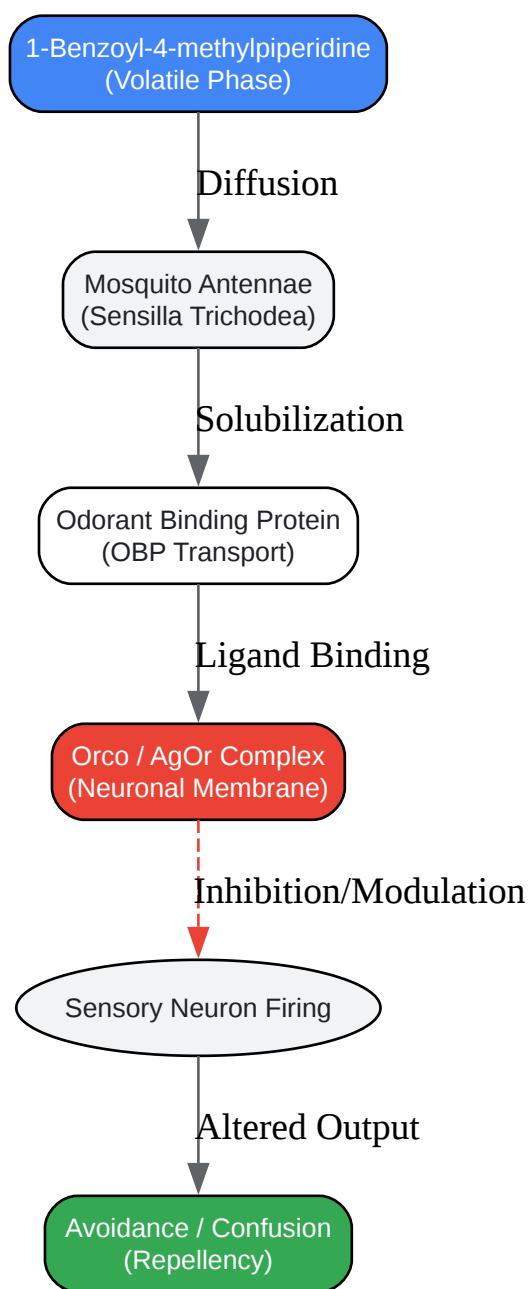
- **AgOr Interaction:** The piperidine ring mimics the structure of natural odorants but acts as an antagonist or modulator.
- **Steric Fit:** The 4-methyl group provides specific steric hindrance that may prevent the conformational change required for ion channel opening in the receptor complex.

### Repellency Bioassay Protocol (Standardized)

To validate the efficacy of this analog compared to Picaridin, a K & D (Klopper & Dehm) Module or Arm-in-Cage test is required.

#### Protocol: Arm-in-Cage Assay

- Subjects: 200 non-blood-fed female *Aedes aegypti* mosquitoes (5-7 days old).
- Control: Ethanol solvent applied to the forearm.
- Treatment: **1-Benzoyl-4-methylpiperidine** dissolved in ethanol (typically 10-20% concentration).
- Application: Apply 1 mL of solution to a 600 cm<sup>2</sup> area of the volunteer's forearm.
- Exposure: Insert arm into the cage for 3 minutes every 30 minutes.
- Endpoint: Complete Protection Time (CPT) — the time elapsed until the first confirmed bite (or two bites in one exposure period).



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Figure 3: Proposed signaling pathway interference. The analog binds to the OBP-Receptor complex, modulating neuronal firing to trigger avoidance.

## Part 4: Safety & Toxicology Profile

While specific toxicological data for **1-Benzoyl-4-methylpiperidine** is less abundant than for DEET, its structural components suggest a favorable profile.

- **Metabolic Stability:** The amide bond is generally stable but can be hydrolyzed by amidases in the liver to benzoic acid and 4-methylpiperidine.
- **Skin Permeation:** The lipophilicity (LogP ~2.6) suggests moderate skin penetration, similar to DEET. Formulation with fixatives (e.g., vanillin, polymers) is recommended to reduce absorption and extend volatilization.
- **Predicted Toxicity:**
  - **Acute Oral:** Likely >1000 mg/kg (based on piperidine analogs).
  - **Irritation:** Potential mild skin irritant (requires verification).

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